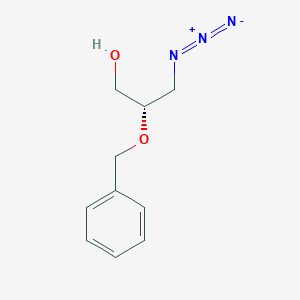

(2S)-3-Azido-2-(benzyloxy)propan-1-ol

Description

(2S)-3-Azido-2-(benzyloxy)propan-1-ol (CAS No.: 85820-85-5) is a chiral organic compound characterized by its (2S) stereochemistry, a benzyloxy group at the 2-position, and an azide functional group at the 3-position of a propanol backbone. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 219.23 g/mol. The compound’s structural uniqueness lies in the combination of an azide (highly reactive in click chemistry) and a benzyloxy group (a common protecting group in organic synthesis). These features make it a versatile intermediate in pharmaceutical and materials science research, particularly for constructing complex molecules via azide-alkyne cycloaddition reactions .

Properties

CAS No. |

85820-85-5 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2S)-3-azido-2-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C10H13N3O2/c11-13-12-6-10(7-14)15-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m0/s1 |

InChI Key |

RGKAHGKAOOOQMM-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H](CN=[N+]=[N-])CO |

Canonical SMILES |

C1=CC=C(C=C1)COC(CN=[N+]=[N-])CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Azido-2-(benzyloxy)propan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with (2S)-3-chloro-2-(benzyloxy)propan-1-ol.

Azidation: The chloro group is substituted with an azido group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in (2S)-3-Azido-2-(benzyloxy)propan-1-ol can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The benzyloxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding amines.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: May be used in the synthesis of biologically active compounds or as a probe in biochemical studies.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2S)-3-Azido-2-(benzyloxy)propan-1-ol would depend on its specific application. For example, if used as a precursor in synthesis, its reactivity would be determined by the functional groups present (azido and benzyloxy). The azido group can participate in click chemistry reactions, while the benzyloxy group can undergo various substitution reactions.

Comparison with Similar Compounds

Key Observations :

- The azide group in the target compound distinguishes it from amine- or hydroxyl-bearing analogs, enabling click chemistry applications absent in the others.

Substituent Effects: Benzyloxy and Halogen Modifications

Substituents on the benzyloxy group significantly alter electronic properties and bioactivity:

| Compound Name | Substituent | Key Differences | Reference |

|---|---|---|---|

| 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol | Fluorine on benzyloxy | Enhanced electronic withdrawal; potential improved target binding | |

| 3-(4-Chlorobenzyloxy)phenyl-propan-1-ol | Chlorine on benzyloxy | Increased lipophilicity vs. fluorine | |

| 3-[4-(Methoxy)phenyl]propan-1-ol | Methoxy instead of benzyloxy | Reduced steric hindrance; altered solubility |

Key Observations :

- The benzyloxy group in the target compound provides steric bulk and lipophilicity, contrasting with smaller groups like methoxy.

- Halogen substitutions (e.g., fluorine, chlorine) modify electronic properties but are absent in the target compound, which relies on the azide for reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.